molecular formula C30H23IN2O5 B11681725 (5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11681725
M. Wt: 618.4 g/mol
InChI Key: NSPLPNLSMMLQRY-ZVHZXABRSA-N
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Description

(5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

(5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects . The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H23IN2O5

Molecular Weight

618.4 g/mol

IUPAC Name

(5E)-5-[[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H23IN2O5/c1-18-10-12-22(13-11-18)33-29(35)24(28(34)32-30(33)36)14-19-15-25(31)27(26(16-19)37-2)38-17-21-8-5-7-20-6-3-4-9-23(20)21/h3-16H,17H2,1-2H3,(H,32,34,36)/b24-14+

InChI Key

NSPLPNLSMMLQRY-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC5=CC=CC=C54)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC5=CC=CC=C54)OC)C(=O)NC2=O

Origin of Product

United States

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